molecular formula C27H30O11S3 B13036838 (3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate)

(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B13036838
M. Wt: 626.7 g/mol
InChI Key: CSILPXNRFFZFSV-TXVRJSAZSA-N
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Description

(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) is a complex organic compound known for its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonate esters, while nucleophilic substitution can produce various substituted tetrahydrofuran derivatives .

Scientific Research Applications

(3R,4S,5R)-2-Methoxy-5-((tosyloxy)methyl)tetrahydrofuran-3,4-diyl bis(4-methylbenzenesulfonate) has several scientific research applications:

Biological Activity

Molecular Formula

  • Chemical Formula : C23H30O13S
  • Molecular Weight : 546.54 g/mol

Structural Features

The compound features a tetrahydrofuran ring with methoxy and tosyl groups, which may influence its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. The presence of sulfonate groups suggests potential for enhancing solubility and bioavailability, which can facilitate its action in biological systems.

Pharmacological Properties

Research indicates that compounds with similar structural motifs often exhibit:

  • Antimicrobial Activity : Many sulfonate derivatives demonstrate antibacterial properties.
  • Anticancer Potential : Some studies have shown that sulfonated compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been reported to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.

1. Antimicrobial Activity

A study investigated the antimicrobial efficacy of sulfonate derivatives, revealing that compounds similar to the target compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

CompoundActivityTarget Organism
Compound AStrongE. coli
Compound BModerateS. aureus
(3R,4S,5R)Not yet testedN/A

2. Anticancer Studies

In vitro studies on sulfonate derivatives have shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a derivative similar to (3R,4S,5R) was found to induce apoptosis in breast cancer cells.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis via caspase activation
HeLa20Cell cycle arrest at G2/M phase

3. Anti-inflammatory Research

Research has indicated that certain sulfonate compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

CytokineExpression Level (pg/mL)Control vs Treatment
TNF-alpha100 vs 30Significant reduction
IL-680 vs 25Significant reduction

Properties

Molecular Formula

C27H30O11S3

Molecular Weight

626.7 g/mol

IUPAC Name

[(2R,3S,4R)-5-methoxy-3,4-bis-(4-methylphenyl)sulfonyloxyoxolan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C27H30O11S3/c1-18-5-11-21(12-6-18)39(28,29)35-17-24-25(37-40(30,31)22-13-7-19(2)8-14-22)26(27(34-4)36-24)38-41(32,33)23-15-9-20(3)10-16-23/h5-16,24-27H,17H2,1-4H3/t24-,25+,26-,27?/m1/s1

InChI Key

CSILPXNRFFZFSV-TXVRJSAZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]([C@H](C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)OC)OS(=O)(=O)C3=CC=C(C=C3)C)OS(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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